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Compound of Interest

Compound Name: Enviroxime

Cat. No.: B1671365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

evaluating the antiviral activity of enviroxime, a potent inhibitor of rhinoviruses and

enteroviruses.

Introduction
Enviroxime is a benzimidazole derivative that has demonstrated significant antiviral activity

against a broad spectrum of picornaviruses, including numerous serotypes of human rhinovirus

(HRV), the primary causative agent of the common cold, and various enteroviruses. Its

mechanism of action involves the inhibition of viral RNA synthesis, making it a valuable tool for

virological research and a potential candidate for antiviral therapy. These notes offer detailed

methodologies for assessing the efficacy of enviroxime in cell culture-based assays.

Mechanism of Action
Enviroxime's primary target is the viral non-structural protein 3A.[1][2] The 3A protein is a

crucial component of the viral replication complex and is involved in the formation of replication

organelles. Enviroxime is believed to disrupt the function of a complex of viral and host

proteins essential for viral RNA replication.

The antiviral activity of enviroxime is linked to the inhibition of a phosphatidylinositol 4-kinase

IIIβ (PI4KIIIβ)-dependent step in the viral replication cycle. The viral 3A protein recruits host cell
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factors, including the guanine nucleotide exchange factor GBF1 and subsequently PI4KIIIβ, to

the replication organelles. This recruitment is essential for the generation of

phosphatidylinositol 4-phosphate (PI4P)-enriched membranes, which are critical for the

assembly and function of the replication complexes. Enviroxime and enviroxime-like

compounds interfere with this process, leading to a reduction in viral RNA synthesis.[1]

Mutations conferring resistance to enviroxime are frequently mapped to the gene encoding the

3A protein.

Quantitative Data Summary
The following tables summarize the reported cytotoxic and antiviral activities of enviroxime
against various viruses.

Table 1: Cytotoxicity and Antiviral Activity of Enviroxime
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Cell Line Virus
Assay
Type

CC50
(µM)

EC50
(µM)

Selectivit
y Index
(SI)

Referenc
e

Human

Intestinal

Organoids

Enterovirus

A71

CPE

Inhibition
>25 0.4 ± 0.2 >62.5 [3]

Human

Intestinal

Organoids

Enterovirus

A71

RNA Yield

Reduction
>25 1.4 ± 0.3 >17.9 [3]

RD Cells
Enterovirus

A71

CPE

Inhibition
15.3 ± 1.5

0.06 ±

0.001
255 [3]

RD Cells
Enterovirus

A71

RNA Yield

Reduction
15.3 ± 1.5 0.2 ± 0.04 76.5 [3]

RD Cells
Enterovirus

D68

CPE

Inhibition
- 0.01 - 0.3 - [4]

HeLa Cells
Poliovirus

Type 1

Plaque

Inhibition
- 0.2 -

L20B Cells Poliovirus
Plaque

Reduction
32 µg/ml 0.06 µg/ml 533

HeLa Cells
Rubella

Virus

CPE

Inhibition
16 µg/ml

0.125

µg/ml
128

WISH Cells
Rubella

Virus

CPE

Inhibition
16 µg/ml

0.125

µg/ml
128

RD Cells Poliovirus
CPE

Inhibition
16 µg/ml 0.06 µg/ml 267

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration; SI: Selectivity Index

(CC50/EC50)
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Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of enviroxime that is toxic to the host cells used in

the antiviral assays.

Materials:

Host cells (e.g., HeLa, RD, or A549 cells)

96-well microtiter plates

Complete cell culture medium

Enviroxime stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Phosphate-buffered saline (PBS)

Microplate reader

Procedure:

Seed the 96-well plates with host cells at a density of 1 x 10^4 to 5 x 10^4 cells per well in

100 µL of complete culture medium.

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

Prepare serial dilutions of enviroxime in culture medium. The final DMSO concentration

should be kept below 0.5% to avoid solvent toxicity.

Remove the medium from the cells and add 100 µL of the enviroxime dilutions to the

respective wells. Include wells with medium only (cell control) and wells with the highest

concentration of DMSO used (solvent control).
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Incubate the plates for 48-72 hours (this should correspond to the duration of the antiviral

assay).

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve

the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration compared to the cell control

and determine the 50% cytotoxic concentration (CC50) using regression analysis.

Plaque Reduction Assay
This assay measures the ability of enviroxime to inhibit the formation of viral plaques.

Materials:

Confluent host cell monolayers (e.g., HeLa or RD cells) in 6-well or 12-well plates

Virus stock of known titer (e.g., a rhinovirus serotype)

Enviroxime stock solution

Serum-free culture medium

Overlay medium (e.g., 2x MEM containing 2% FBS and 1.6% SeaPlaque agarose)

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

Grow host cells to confluency in multi-well plates.

Prepare serial dilutions of the virus in serum-free medium.

Remove the growth medium from the cell monolayers and infect the cells with approximately

100 plaque-forming units (PFU) of the virus per well.
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Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

During the incubation, prepare the overlay medium containing serial dilutions of enviroxime.

After the adsorption period, remove the virus inoculum and gently add 2 mL of the overlay

medium with the corresponding enviroxime concentration to each well.

Allow the overlay to solidify at room temperature and then incubate the plates at 37°C in a

5% CO2 incubator for 2-4 days, or until plaques are visible in the virus control wells (no

drug).

Fix the cells by adding 10% formalin for at least 4 hours.

Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 10-

15 minutes.

Gently wash the wells with water and allow them to dry.

Count the number of plaques in each well.

Calculate the percentage of plaque reduction for each enviroxime concentration compared

to the virus control and determine the 50% effective concentration (EC50).

Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the

presence of enviroxime.

Materials:

Host cells in 24-well or 48-well plates

Virus stock

Enviroxime stock solution

Complete culture medium

96-well plates for virus titration
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Procedure:

Seed cells in multi-well plates and grow to confluency.

Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 to 1.

After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add

culture medium containing serial dilutions of enviroxime.

Incubate the plates for 24-48 hours at 37°C.

After the incubation period, subject the plates to three cycles of freezing and thawing to

release the progeny virus.

Collect the cell lysates and clarify by centrifugation.

Determine the virus titer in the supernatant of each sample by performing a TCID50 (50%

tissue culture infective dose) assay or a plaque assay on fresh cell monolayers in 96-well or

6-well plates, respectively.

Calculate the reduction in virus yield for each enviroxime concentration compared to the

virus control and determine the EC50 or EC90 (90% effective concentration).[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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